2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide, commonly referred to as ML309, is a synthetic compound that serves as a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This enzyme is crucial in cellular metabolism, and its mutations, particularly R132H and R132C, are associated with various cancers, including glioblastoma and acute myeloid leukemia. By inhibiting the production of the oncometabolite 2-hydroxyglutarate, ML309 disrupts oncogenic processes linked to these mutations.
ML309 falls under the category of benzimidazole derivatives, which are known for their diverse biological activities. It is classified as a small molecule drug candidate due to its ability to selectively target specific mutated enzymes involved in cancer metabolism.
The synthesis of ML309 involves a multi-step process that includes the formation of key structural components:
The molecular formula of ML309 is , with a molecular weight of 484.6 g/mol. The compound features a complex structure comprising multiple functional groups that contribute to its biological activity.
Property | Data |
---|---|
Molecular Formula | C29H29FN4O2 |
Molecular Weight | 484.6 g/mol |
IUPAC Name | 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide |
InChI | InChI=1S/C29H29FN4O2/c1-20... |
InChI Key | GZLNOSRHZLTDMT-UHFFFAOYSA-N |
The InChI and InChI Key provide unique identifiers for the compound, facilitating its identification in chemical databases.
ML309 can undergo several types of chemical reactions:
Common reagents for these reactions include:
Major products from these reactions may include various analogs with differing biological activities.
ML309 functions by binding competitively to the mutant IDH1 enzyme, specifically targeting the R132H and R132C mutations. This binding is competitive with respect to alpha-ketoglutarate and uncompetitive concerning NADPH. The inhibition leads to a significant reduction in 2-hydroxyglutarate levels, disrupting oncogenic processes driven by this metabolite.
ML309 exhibits properties typical of small organic molecules, including solubility in organic solvents and stability under standard laboratory conditions.
The compound's reactivity is influenced by its functional groups, allowing it to participate in various chemical transformations. Its selectivity for mutant IDH1 enhances its potential as a targeted therapeutic agent.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3